molecular formula C9H18O B14633349 5-Butoxy-1-pentene CAS No. 54004-24-9

5-Butoxy-1-pentene

Cat. No.: B14633349
CAS No.: 54004-24-9
M. Wt: 142.24 g/mol
InChI Key: CPBCAWGRKAFJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butoxy-1-pentene is an alkene derivative with a terminal double bond (1-pentene backbone) and a butoxy (-O-C₄H₉) substituent at the 5th carbon position. Its molecular formula is C₉H₁₈O, with a molecular weight of 142.24 g/mol. The compound combines the reactivity of an alkene with the steric and electronic effects of an ether substituent. The butoxy group, being electron-donating via oxygen lone pairs, modulates the alkene’s reactivity, making it distinct from simpler alkenes or halogenated analogs. While direct data on this compound are sparse in the provided evidence, its properties can be inferred from structurally related compounds (e.g., 5-Bromo-1-pentene, ethers, and aryl-substituted alkenes) .

Properties

CAS No.

54004-24-9

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

5-butoxypent-1-ene

InChI

InChI=1S/C9H18O/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-9H2,2H3

InChI Key

CPBCAWGRKAFJKP-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-1-pentene typically involves the reaction of 1-pentene with butanol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of butanol reacts with the double bond of 1-pentene, forming the ether linkage.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes where the reactants are passed over a solid acid catalyst at elevated temperatures. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 5-Butoxy-1-pentene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form butoxy-pentanal or butoxy-pentanoic acid.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming 5-butoxy-pentane.

    Substitution: The ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Butoxy-pentanal, Butoxy-pentanoic acid

    Reduction: 5-Butoxy-pentane

    Substitution: Various halogenated derivatives

Scientific Research Applications

5-Butoxy-1-pentene has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound can be used in the study of lipid membranes due to its amphiphilic nature.

    Medicine: Research is ongoing into its potential use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and as a component in certain lubricants and surfactants.

Mechanism of Action

The mechanism of action of 5-Butoxy-1-pentene involves its interaction with various molecular targets. The ether group can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s solubility and reactivity. The double bond in the pentene chain can undergo addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between 5-Butoxy-1-pentene and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Key Reactivity Features Applications
This compound C₉H₁₈O 142.24 Ether (-O-C₄H₉) Electron donation stabilizes alkene; steric hindrance limits nucleophilic attack. Potential surfactant, polymer precursor.
5-Bromo-1-pentene C₅H₉Br 149.03 Halogen (-Br) Bromine’s electronegativity enhances electrophilic reactivity; participates in SN2 and cross-coupling reactions. Intermediate in organic synthesis .
2-Chloro-5-(3-fluorophenyl)-1-pentene C₁₁H₁₁ClF 200.66 Aryl halogen (-Cl, -F) Aromatic and halogen effects enable cross-coupling (e.g., Suzuki reactions). Pharmaceuticals, agrochemicals .
1-(1-Butoxyethoxy)butane C₁₀H₂₂O₂ 174.28 Diether (two ether groups) Low polarity; used as a solvent or stabilizer. Industrial solvents .
5-Hydroxy-1-pentene C₅H₁₀O 86.13 Alcohol (-OH) Hydrogen bonding increases solubility and boiling point. Specialty chemicals, fragrances .

Key Comparisons

Electronic Effects :

  • The butoxy group in this compound donates electrons via resonance, stabilizing the adjacent alkene and reducing its susceptibility to electrophilic addition compared to halogenated analogs like 5-Bromo-1-pentene .
  • Halogen substituents (e.g., Br, Cl) withdraw electrons inductively, making the alkene more electrophilic and reactive toward nucleophiles or transition-metal catalysts .

In contrast, smaller substituents like -Br or -OH allow faster kinetics .

Solubility and Physical Properties :

  • Ethers like this compound exhibit moderate polarity, making them soluble in organic solvents but less hydrophilic than alcohols (e.g., 5-Hydroxy-1-pentene) .
  • Halogenated alkenes (e.g., 5-Bromo-1-pentene) have higher densities and boiling points due to bromine’s atomic mass and polarizability .

Applications: this compound: Potential use in surfactants or copolymers due to its amphiphilic structure. 5-Bromo-1-pentene: Valued in cross-coupling reactions (e.g., Heck, Suzuki) for pharmaceutical intermediates . Aryl-substituted alkenes: Serve as building blocks for bioactive molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.